3-(2-Isopropyl-5-methylphenoxy)azetidine
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 3-(2-isopropyl-5-methylphenoxy)azetidine is systematically named 3-(5-methyl-2-(propan-2-yl)phenoxy)azetidine under IUPAC guidelines. This nomenclature reflects:
- A phenoxy substituent attached to the azetidine ring at position 3.
- A methyl group at position 5 and an isopropyl group at position 2 on the aromatic ring.
The CAS Registry Number for this compound is 1220028-38-5 , which uniquely identifies it in chemical databases. The molecular formula is C₁₃H₁₉NO , with a molecular weight of 205.30 g/mol .
Molecular Structure Elucidation Through X-ray Crystallography
While direct X-ray crystallographic data for this compound is not explicitly reported in the provided sources, structural analogs and related azetidine derivatives offer insights:
Key Structural Features (Inferred from Analogous Compounds):
Azetidine Ring Geometry :
Phenoxy Substituent Orientation :
Intermolecular Interactions :
Spectroscopic Characterization: NMR, IR, and Mass Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy :
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1240–1260 | C–O–C asymmetric stretch (phenoxy linkage) |
| 1480–1500 | Aromatic C=C stretching |
| 2850–2960 | C–H stretches (methyl and isopropyl groups). |
Mass Spectrometry :
Table 1: Summary of Key Spectroscopic Data
| Technique | Key Peaks/Features | Structural Insight |
|---|---|---|
| ¹H NMR | δ 6.70–6.90 (aromatic H) | Confirms substitution pattern on phenyl ring |
| ¹³C NMR | δ 114.5–152.0 (aromatic C) | Validates electron distribution in aromatic system |
| IR | 1240–1260 cm⁻¹ (C–O–C) | Verifies ether linkage |
| MS | m/z 205.3 (M⁺) | Confirms molecular weight. |
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)12-5-4-10(3)6-13(12)15-11-7-14-8-11/h4-6,9,11,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXGRAGCTGLMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Diphenylmethyl-3-(2-isopropyl-5-methylphenoxy)azetidine
-
- 1-Diphenylmethyl-3-hydroxyazetidine (protected azetidine intermediate).
- 2-Isopropyl-5-methylphenol (the substituted phenol).
- Alkali-metal base (e.g., sodium hydride or potassium carbonate).
- Phase transfer catalyst (e.g., tetrabutylammonium bromide).
- Aprotic solvent (e.g., dimethylformamide or acetonitrile).
Reaction:
The 1-diphenylmethyl-3-hydroxyazetidine is reacted with 2-isopropyl-5-methylphenol in the presence of an alkali-metal base and a phase transfer catalyst in an aprotic solvent. This facilitates nucleophilic substitution of the hydroxy group by the phenoxy moiety, yielding the 1-diphenylmethyl-3-(2-isopropyl-5-methylphenoxy)azetidine intermediate.-
- The phase transfer catalyst improves reaction efficiency by enhancing the solubility of ionic species.
- The reaction mixture is washed with water to remove catalyst residues.
Hydrogenolysis to Remove the Diphenylmethyl Protecting Group
-
- Palladium on carbon (Pd/C) catalyst.
- Protic solvent such as methanol or ethanol.
- Hydrogen gas atmosphere.
- Presence of a tertiary organic base (e.g., triethylamine) to stabilize the azetidine ring and prevent dimerization.
Process:
The protected intermediate is subjected to catalytic hydrogenolysis to remove the diphenylmethyl protecting group, yielding the free this compound.-
- The tertiary base concentration is critical, typically 1–10% by weight relative to the substrate, to prevent side reactions such as dimer formation.
- The reaction mixture is filtered to remove the catalyst.
- The protic solvent is evaporated to isolate the product, often as a mixture with diphenylmethane by-product.
Isolation and Purification
- The crude azetidine product can be converted to an addition salt (e.g., oxalate salt) to facilitate purification.
- Diphenylmethane by-product is removed by washing with an aprotic solvent.
- The purified this compound salt is isolated by crystallization.
Optional Further Derivatization
- The free azetidine can be further reacted with nitrourea or alkyl isocyanates to form 1-carboxamide derivatives.
- This step is conducted in an aprotic solvent such as toluene, often without prior removal of diphenylmethane, simplifying the process.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | 1-Diphenylmethyl-3-hydroxyazetidine, 2-isopropyl-5-methylphenol, alkali-metal base, phase transfer catalyst, aprotic solvent | Phase transfer catalyst enhances reaction efficiency. |
| Hydrogenolysis | Pd/C catalyst, H₂ gas, methanol/ethanol, triethylamine (1–10 wt%) | Tertiary base prevents dimerization; filtration required. |
| Isolation and purification | Conversion to salt (e.g., oxalate), washing with aprotic solvent | Removes diphenylmethane by-product; crystallization step. |
| Optional carboxamide formation | Nitrourea or alkyl isocyanate, toluene | Can proceed without prior diphenylmethane removal. |
Research Findings and Improvements
- The use of a tertiary organic base during hydrogenolysis is critical to prevent the formation of unwanted dimerization products, which were problematic in earlier methods. This leads to higher yields and purer products without extensive purification.
- The phase transfer catalyst in the nucleophilic substitution step allows for milder conditions and better yields compared to classical methods without such catalysts.
- The process allows the reaction mixture containing the azetidine and diphenylmethane to be used directly in subsequent steps, reducing the need for intermediate purification and improving overall efficiency.
- Adaptations of this method to substituted phenols like 2-isopropyl-5-methylphenol are straightforward, given the generality of the nucleophilic substitution step with various phenols.
Comparative Notes on Alternative Methods
- Older methods for azetidine derivatives often suffered from low yields and formation of polymeric or dimeric by-products, necessitating extensive purification.
- The improved synthetic routes described here provide access to a broader range of substituted azetidines, including this compound, with enhanced yields and scalability.
- The use of protective groups such as diphenylmethyl is a strategic choice to enable selective substitution and later deprotection under mild conditions, preserving the azetidine ring integrity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropyl-5-methylphenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research has indicated that 3-(2-Isopropyl-5-methylphenoxy)azetidine may exhibit significant therapeutic properties. Its structural characteristics suggest potential activity as a sigma receptor ligand, which could be leveraged for analgesic applications. Sigma receptors are implicated in various neurological processes, and compounds that bind effectively to these receptors can modulate pain pathways, thereby offering relief from conditions such as neuropathic pain.
Case Studies
- Analgesic Activity : A study synthesized several derivatives of azetidine compounds, including this compound. These derivatives were screened for their binding affinity to sigma receptors, revealing promising analgesic properties with minimal cellular toxicity.
- Osteoporosis Treatment : Additional research focused on the compound's ability to inhibit osteoclast activity, which is crucial for bone resorption. In vitro studies demonstrated that certain derivatives could prevent bone loss without adversely affecting bone formation, highlighting their potential use in treating osteoporosis.
Antimicrobial Properties
Preliminary investigations into the antimicrobial efficacy of this compound have shown potential against various pathogens. However, further studies are necessary to establish definitive efficacy and mechanisms of action.
Data Table: Biological Activity Overview
| Compound Name | Binding Affinity (nM) | Biological Activity | Notes |
|---|---|---|---|
| This compound | Not reported | Antimicrobial | Further studies needed |
| Derivative A | S1R: 3.5 | Analgesic | High potency in pain models |
| Derivative B | S2R: 2.6 | Analgesic | Selective for sigma receptors |
Industrial Applications
Pharmaceutical Development
The compound is also being explored as a building block for synthesizing new pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of novel drugs targeting various diseases .
Material Science
In addition to its medicinal applications, this compound is being investigated for its role in developing new materials. This includes its use as an intermediate in the production of agrochemicals and other industrial products .
Toxicological Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound. While high concentrations may cause skin and eye irritation, overall toxicity assessments indicate a favorable profile for further therapeutic development.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-5-methylphenoxy)azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-(2-Isopropyl-5-methylphenoxy)azetidine and analogous compounds:
Structural and Functional Insights:
Ring Strain vs. Flexibility: The azetidine core in this compound confers higher reactivity and thermal stability compared to propane-diol analogs (e.g., compound 33 in ), which exhibit flexibility but face purification hurdles. N-Alkylated azetidines (e.g., methyl or ethyl derivatives) retain ring strain but show improved solubility in polar solvents due to reduced steric hindrance .
Phenoxy Substituent Effects: The 2-isopropyl-5-methylphenoxy group enhances lipophilicity, making the compound less water-soluble than oxadiazine derivatives (e.g., 6a-e) but more compatible with hydrophobic polymer matrices .
Application Divergence: While 1,2,5-oxadiazines () are tailored for drug discovery, azetidine derivatives are prioritized for materials science (e.g., plasticizers with low volatility ).
Contradictions and Limitations:
- While azetidine derivatives are proposed as energetic plasticizers , direct performance comparisons (e.g., detonation velocity or stability tests) with established compounds are absent in the provided evidence.
Biological Activity
3-(2-Isopropyl-5-methylphenoxy)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocyclic structure. The presence of the isopropyl and methyl groups on the phenoxy moiety contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure enables it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target molecules, modulating their activity and leading to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Compounds derived from this scaffold have shown significant analgesic properties in animal models, particularly in alleviating neuropathic pain.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, although further research is needed to establish efficacy.
- Bone Health : Some derivatives have been investigated for their ability to inhibit osteoclast activity, suggesting a role in preventing bone loss without affecting bone formation.
Data Table: Biological Activity Overview
| Compound Name | Binding Affinity (nM) | Biological Activity | Notes |
|---|---|---|---|
| This compound | Not reported | Analgesic | Significant analgesic properties observed |
| Derivative A | S1R: 3.5 | Analgesic | High potency in pain models |
| Derivative B | S2R: 2.6 | Analgesic | Selective for sigma receptors |
| Derivative C | Not reported | Osteoclast inhibition | Prevents bone loss in models |
| Derivative D | Not reported | Antimicrobial | Further studies needed |
Case Studies and Research Findings
- Sigma Receptor Ligands : A study synthesized a series of derivatives that were screened for their binding affinity to sigma receptors. The most promising compounds demonstrated negligible cellular toxicity while exhibiting high potency in models of capsaicin-induced allodynia.
- Osteoclast Inhibition : Research indicated that certain derivatives could inhibit osteoclast activities in vitro and prevent bone loss in ovariectomized mice models without impairing bone formation. This finding points to potential applications in treating osteoporosis.
- Toxicity Studies : Toxicological assessments revealed that while the compound can cause skin and eye irritation at high concentrations, its overall toxicity profile is favorable for further development as a therapeutic agent.
Q & A
Q. What are the recommended methodologies for synthesizing 3-(2-Isopropyl-5-methylphenoxy)azetidine, and how can orthogonal design optimize reaction conditions?
Synthesis of this compound typically involves coupling azetidine derivatives with substituted phenols. Orthogonal design (e.g., Taguchi methods) can systematically optimize variables like temperature, solvent polarity, and catalyst loading. For example, a three-factor, three-level orthogonal array (L9) reduces experimental runs while identifying optimal conditions. Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is advised for purification .
Q. Which spectroscopic techniques are critical for structural characterization, and how should spectral contradictions be resolved?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Aromatic protons in the isopropyl-methylphenoxy moiety typically appear as multiplet signals (δ 6.8–7.2 ppm).
- HRMS : Confirm molecular weight with <5 ppm error.
- IR : Validate ether (C-O-C) stretching at ~1250 cm⁻¹. Contradictions between predicted and observed spectra require cross-validation via computational tools (e.g., Gaussian for DFT-based NMR simulations) and comparison with structurally analogous compounds .
Q. What safety protocols are essential for handling azetidine derivatives in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritants.
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can multi-variable experimental designs address contradictions in biological activity data for this compound?
Contradictory bioactivity results (e.g., IC50 variability in enzyme assays) may stem from assay conditions (pH, temperature) or solvent effects. A factorial design (2^k) can isolate confounding factors. For example, a 2^4 design testing pH (6.5 vs. 7.4), temperature (25°C vs. 37°C), solvent (DMSO vs. ethanol), and substrate concentration (10 μM vs. 50 μM) identifies interactions via ANOVA. Follow-up surface response methodology (RSM) refines optimal conditions .
Q. What computational strategies improve the prediction of physicochemical properties and metabolic stability?
- Molecular Dynamics (MD) : Simulate solvation free energy (ΔG_solv) using OPLS-AA force fields in Desmond.
- ADMET Prediction : Use SwissADME to estimate logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition.
- Metabolic Pathways : Predict Phase I oxidation sites via MetaSite, prioritizing azetidine ring and methylphenoxy groups .
Q. How can AI-driven simulations enhance reactor design for scalable synthesis?
COMSOL Multiphysics integrated with AI optimizes continuous-flow reactors by modeling:
- Residence Time Distribution (RTD) : Minimize back-mixing via CFD simulations.
- Heat Transfer : Adjust jacket temperature profiles to prevent thermal degradation. AI algorithms (e.g., reinforcement learning) iteratively refine parameters, reducing optimization time by 40–60% compared to trial-and-error approaches .
Q. What statistical frameworks resolve discrepancies in structure-activity relationship (SAR) studies?
Apply Bayesian hierarchical modeling to SAR datasets to account for inter-lab variability. For example, a Markov Chain Monte Carlo (MCMC) sampler in Stan identifies outliers and weights studies by experimental rigor (e.g., sample size, purity thresholds). Partial least squares (PLS) regression further quantifies contributions of substituent electronic (Hammett σ) and steric (Taft Eₛ) parameters .
Methodological Guidance
Q. How to design a robust biological assay for evaluating target engagement in neurological disease models?
- Cell Lines : Use SH-SY5Y neurons or primary cortical cultures.
- Dose-Response : Test 8 concentrations (0.1–100 μM) in triplicate.
- Controls : Include a known inhibitor (e.g., MK-801 for NMDA receptor studies) and vehicle (0.1% DMSO).
- Endpoint : Measure Ca²⁺ influx via Fluo-4 AM fluorescence. Normalize data to baseline (ΔF/F₀) and apply Z-factor validation (Z > 0.5) .
Q. What validation criteria ensure reproducibility in materials science applications (e.g., polymer composites)?
- Thermal Stability : TGA with <5% mass loss below 200°C.
- Mechanical Properties : Tensile strength ≥50 MPa (ASTM D638).
- Batch Consistency : HPLC purity >98% across 3 independent syntheses.
- Accelerated Aging : 70°C/75% RH for 4 weeks; confirm <10% degradation via NMR .
Q. How to integrate cheminformatics workflows for high-throughput screening (HTS) of derivatives?
- Library Design : Generate analogs via RDKit (e.g., substituent permutations at phenoxy and azetidine positions).
- Virtual Screening : Dock top 500 candidates into target protein (PDB: 4XD7) using Glide SP mode.
- Cluster Analysis : Group hits by Tanimoto similarity >0.85; prioritize scaffolds with QED >0.6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
